7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Descripción
Propiedades
IUPAC Name |
7-(4-fluorophenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2/c1-24-18-17(19(28)25(2)21(24)29)26-12-16(13-8-10-14(22)11-9-13)27(20(26)23-18)15-6-4-3-5-7-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTBVIJNDNCFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class, which has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, focusing on its interactions with serotonin receptors and its implications for antidepressant and anxiolytic therapies.
- Molecular Formula : C22H15F4N5O2
- Molecular Weight : 457.39 g/mol
- InChIKey : CFHASAAWLXSEHY-UHFFFAOYSA-N
- SMILES : c12c(nc3[n]2C=C(c2ccc(F)cc2)N3c2cc(C(F)(F)F)ccc2)N(C)C(N(C1=O)C)=O
The compound exhibits significant interactions with serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. These interactions are critical for its potential antidepressant and anxiolytic effects. Molecular docking studies suggest that the presence of specific substituents on the imidazole ring enhances receptor affinity and selectivity, particularly for serotonin receptors .
Antidepressant Activity
Research has shown that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit promising antidepressant-like effects in animal models. For instance:
- Compound AZ-853 demonstrated significant antidepressant activity in the forced swim test (FST), attributed to its action as a partial agonist at the 5-HT1A receptor .
- Compound AZ-861 , structurally similar but with different substituents, showed varied pharmacological profiles but also indicated potential for antidepressant effects through receptor activation .
Anxiolytic Effects
In addition to antidepressant properties, select compounds have exhibited anxiolytic effects. For example, one study indicated that certain derivatives displayed greater anxiolytic activity than diazepam at equivalent dosages . This suggests a multifaceted role for these compounds in managing anxiety disorders alongside depression.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in modulating biological activity. Compounds with fluorinated arylpiperazinylalkyl derivatives showed enhanced affinity for serotonin receptors while maintaining low inhibitory potency against phosphodiesterase enzymes (PDE4B and PDE10A), which are often implicated in mood regulation .
Study 1: Evaluation of Antidepressant Activity
In a study evaluating various imidazo[2,1-f]purine derivatives, researchers synthesized and screened multiple compounds for their serotonin receptor affinity. The results indicated that certain derivatives displayed high affinity for both 5-HT1A and 5-HT7 receptors, suggesting their potential as lead compounds for developing new antidepressants .
Study 2: Safety Profile Assessment
Another study focused on assessing the safety profiles of two novel derivatives (AZ-853 and AZ-861). Both compounds were evaluated in vivo and demonstrated favorable safety profiles with minimal anticholinergic side effects. However, AZ-853 was noted to induce weight gain and alter lipid metabolism without significantly affecting glucose levels .
Summary of Findings
| Compound | Activity | Key Findings |
|---|---|---|
| AZ-853 | Antidepressant | Significant activity in FST; partial agonist at 5-HT1A |
| AZ-861 | Antidepressant | Varied pharmacological profiles; stronger agonistic action |
| Various Derivatives | Anxiolytic | Greater efficacy than diazepam in animal models |
Aplicaciones Científicas De Investigación
Antidepressant Activity
Recent studies have highlighted the antidepressant-like effects of derivatives related to 7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. For instance, compounds derived from this structure have been shown to act as partial agonists at the serotonin 5-HT1A receptor. In vivo studies demonstrated that these compounds exhibit significant antidepressant effects in animal models, particularly in forced swim tests (FST) .
Key Findings:
- Compounds AZ-853 and AZ-861 showed strong agonistic action at the 5-HT1A receptor.
- Both compounds displayed antidepressant-like activity without significant anticholinergic side effects .
Anxiolytic Properties
In addition to antidepressant effects, derivatives of this compound have also been evaluated for their anxiolytic properties. In preliminary pharmacological studies, certain derivatives exhibited greater anxiolytic effects compared to traditional anxiolytics like diazepam .
Synthetic Pathways
The synthesis of 7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Common methods include:
- Nucleophilic substitutions
- Coupling reactions
These synthetic routes are crucial for producing derivatives with enhanced pharmacological profiles.
Comparative Analysis with Related Compounds
The following table summarizes key features and therapeutic potentials of structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 7-(4-fluorophenyl)-1,3-dimethylimidazo[2,1-f]purine | Lacks pentyl group | Focused on CNS activity |
| 8-(3-trifluoromethylphenyl)-1H-imidazo[2,1-f]purine | Contains trifluoromethyl group | Enhanced metabolic stability |
| 6-(pyridin-3-yl)-imidazo[2,1-f]purine | Pyridine substituent | Different receptor targeting profile |
Case Studies
Several studies have documented the efficacy of derivatives of this compound in treating mood disorders:
Comparación Con Compuestos Similares
Q & A
Basic: What are the critical factors influencing the synthesis yield and purity of this compound?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise optimization of:
- Reaction conditions : Temperature (e.g., 60–80°C for cyclization steps) and solvent polarity (e.g., dichloromethane or ethanol) significantly impact intermediate stability .
- Catalysts : Palladium-based catalysts or triethylamine may enhance coupling efficiency in aryl-substitution steps .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization in ethanol improve purity. Yield variations (e.g., 40–70%) often arise from competing side reactions, necessitating TLC monitoring .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.4 ppm) and methyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 433.155 for C23H20FN5O3) and isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for assessing biological target interactions .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases (IC50 values) using fluorescence-based substrates. Include positive controls (e.g., staurosporine) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM). Normalize to DMSO controls .
- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., KD calculations) .
Advanced: How can computational modeling resolve reaction mechanism ambiguities in its synthesis?
Methodological Answer:
- Reaction Path Search : Density functional theory (DFT) calculates transition states and intermediates for key steps (e.g., imidazo-purine cyclization) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to optimize activation energy .
- Machine Learning : Predicts optimal catalysts or solvents using datasets from analogous purine derivatives .
Advanced: How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Dose-Response Replication : Validate EC50/IC50 values across ≥3 independent experiments with blinded analysis .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify nonspecific binding .
- Structural Analog Comparison : Test derivatives (e.g., varying fluorophenyl or methyl groups) to isolate structure-activity relationships (SAR) .
Advanced: What strategies improve in vivo bioavailability and reduce toxicity?
Methodological Answer:
- ADME Profiling :
- Solubility : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., demethylation sites) .
- Toxicity Mitigation :
- hERG Assay : Screen for cardiac ion channel inhibition (IC50 >10 µM preferred) .
- Acute Toxicity : Dose escalation in rodents (10–100 mg/kg) with histopathology post-mortem .
Advanced: How can structural modifications address poor solubility without compromising activity?
Methodological Answer:
- Polar Group Introduction : Add hydroxypropyl or methoxyethyl chains to the imidazo-purine core (e.g., 3-hydroxypropyl derivatives in ) .
- Prodrug Design : Synthesize phosphate esters or glycosides for pH-dependent release in target tissues .
- Co-Crystallization : Co-formulate with succinic acid to improve crystallinity and dissolution rates .
Advanced: What computational tools predict off-target interactions and binding kinetics?
Methodological Answer:
- Docking Simulations : AutoDock Vina or Schrödinger Glide screen against Protein Data Bank (PDB) targets (e.g., kinases, GPCRs) .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with fluorophenyl groups) using MOE or Discovery Studio .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for methyl/fluoro substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
